Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate
Description
Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound featuring a fused imidazole-pyridine core. Its molecular formula is C₉H₇N₃O₂, with a molecular weight of 193.17 g/mol (CAS: 77862-95-4) . The compound’s structure includes a methyl ester group at position 6, which influences its reactivity and interactions with biological targets. Imidazo[4,5-b]pyridines are structural analogs of purine, enabling interactions with DNA, RNA, and proteins . This scaffold is associated with diverse pharmacological activities, including antiviral, anti-inflammatory, and kinase inhibition properties .
Properties
IUPAC Name |
methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)5-2-6-7(9-3-5)11-4-10-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEWQOSTWIOOIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849478 | |
| Record name | Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77862-95-4 | |
| Record name | Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies
The synthesis of methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate generally proceeds via:
- Construction of the imidazo[4,5-b]pyridine ring system from appropriate aminopyridine precursors.
- Introduction of the carboxylate group at the 6-position.
- Esterification to obtain the methyl ester derivative.
Two main approaches are predominant:
- Cyclization of 3,4-diaminopyridine derivatives with aldehydes or carboxylic acid derivatives.
- Carbonylation of halogenated imidazopyridine intermediates under palladium-catalyzed conditions.
Preparation via Cyclization of 3,4-Diaminopyridine with Aldehydes
A reported green and efficient method involves the condensation of 3,4-diaminopyridine with substituted aldehydes catalyzed by zinc triflate in methanol solvent under reflux conditions. This method avoids harsh reagents like POCl3 or polyphosphoric acid and reduces reaction steps by combining Schiff base formation and cyclization in one pot.
- Reactants: 3,4-Diaminopyridine (1 mmol), aldehyde (1.2 mmol), zinc triflate (30 mol%).
- Solvent: Methanol (10 mL).
- Conditions: Reflux for 12 hours.
- Workup: Concentration under vacuum, dilution with water, filtration, washing, and recrystallization from ethanol.
- Yields: 44–67% depending on aldehyde substituent.
- Methanol is the solvent of choice; water leads to incomplete reaction even after 20 hours.
- Ethanol, THF, and DMF solvents gave poor yields and impure products.
- Zinc triflate at 30 mol% is optimal; lower amounts reduce conversion.
- Reaction proceeds smoothly under mild conditions without toxic reagents.
Table 1: Effect of Solvent on Yield of 2-Substituted Imidazo[4,5-c]pyridine
| Solvent | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|
| Methanol | 12 | 44–67 | Best yield and purity |
| Water | 20 | Incomplete | Reaction incomplete |
| Ethanol | 12 | Poor | Mixture of product and imine |
| THF | 12 | Poor | Impure product confirmed by LCMS |
| DMF | 12 | Poor | Impure product confirmed by LCMS |
Source: Research on zinc triflate catalyzed synthesis of imidazo[4,5-c]pyridine derivatives
Palladium-Catalyzed Carbonylation of Halogenated Intermediates
Another robust method involves the carbonylation of halogenated imidazo[4,5-b]pyridine derivatives (e.g., 6-bromoimidazo[4,5-b]pyridine) under palladium catalysis in the presence of carbon monoxide gas to introduce the carboxylate functionality, followed by esterification.
- Starting material: 6-bromoimidazo[4,5-b]pyridine.
- Catalyst: Bis(triphenylphosphine)palladium dichloride.
- Base: Triethylamine or triethanolamine.
- Solvent: Methanol.
- Conditions: Carbon monoxide atmosphere at 100–115 °C, 10 kPa pressure, 12 hours reaction.
- Workup: Removal of methanol, aqueous extraction, column purification.
- Yield: 63.6–77.3% for methyl ester product.
- Methyl ester can be hydrolyzed with sodium hydroxide in water at 10–30 °C for 12 hours to yield the corresponding carboxylic acid.
Table 2: Palladium-Catalyzed Carbonylation Reaction Conditions and Yields
| Entry | Catalyst (g) | Base (g) | Temp (°C) | Pressure (kPa) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2.0 | 28.2 (triethylamine) | 105 | 10 | 69.1 | Standard condition |
| 2 | 2.0 | 22.1 (pyridine) | 115 | 10 | 77.3 | Higher temperature, better yield |
| 3 | 2.0 | 41.6 (triethanolamine) | 100 | 10 | 63.6 | Slightly lower yield |
Source: Patent CN110590813B describing synthesis of methyl thiazolo[4,5-b]pyridine-6-carboxylate, a close analog to imidazo[4,5-b]pyridine esters
Comparative Analysis of Preparation Methods
| Feature | Zinc Triflate Catalyzed Cyclization | Pd-Catalyzed Carbonylation of Halide |
|---|---|---|
| Starting materials | 3,4-Diaminopyridine + aldehydes | 6-Bromoimidazopyridine derivatives |
| Reaction conditions | Reflux in methanol, 12 h | CO atmosphere, 100–115 °C, 12 h |
| Catalysts | Zinc triflate (30 mol%) | Pd(PPh3)2Cl2 (catalytic amount) |
| Solvent | Methanol | Methanol |
| Yield range | 44–67% | 63.6–77.3% |
| Advantages | Mild, green, one-pot synthesis | Direct carboxylation, high yield |
| Limitations | Limited to 2-substituted derivatives | Requires handling of CO gas, Pd catalyst cost |
Notes on Purification and Characterization
- Products from both methods are typically purified by recrystallization or column chromatography.
- Characterization includes Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LCMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
- Yields and purity are confirmed by these analytical techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Antitubercular Activity
Recent studies have explored the antitubercular properties of derivatives based on the imidazo[4,5-b]pyridine framework. Compounds synthesized from this scaffold have shown promising activity against Mycobacterium tuberculosis. For instance, several derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L, indicating their potential as effective antitubercular agents . The mechanism of action suggests that these compounds may inhibit the DprE1 enzyme, which is crucial for the survival of the bacteria.
Anticancer Properties
Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate and its derivatives have been investigated for their anticancer effects. Studies indicate that these compounds can influence various cellular pathways involved in cancer progression. For example, certain derivatives have demonstrated significant cytotoxicity against human tumor cell lines such as MDA-MB-468 and A549, with IC50 values as low as 0.082 µM . Furthermore, their role as poly(ADP-ribose) polymerase (PARP) inhibitors has been highlighted, enhancing the sensitivity of tumor cells to chemotherapy agents like temozolomide.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Notably, a common synthetic route includes the use of palladium-catalyzed reactions under controlled conditions to achieve high yields of the desired compound. For instance:
| Step | Reaction Conditions | Yield (%) |
|---|---|---|
| 1 | Reaction with 6-bromothiazole and triethylamine in methanol at 105°C | 69.1% |
| 2 | Hydrolysis with sodium hydroxide | 88.5% |
These methodologies highlight the efficiency and reproducibility of synthesizing this compound for further biological evaluation .
Antimicrobial Testing
A recent study evaluated the antimicrobial activity of N3-alkylated imidazo[4,5-b]pyridine derivatives against various bacterial strains. The results indicated that specific modifications led to enhanced antibacterial activity, with inhibition constants ranging between 1.98 and 2.16 μM, showcasing the compound's potential as a lead structure in developing new antibiotics .
Inflammatory Response Modulation
Another significant application is in the modulation of inflammatory responses. Compounds derived from this compound have been tested for their ability to reduce inflammation in cellular models of retinal ischemia, demonstrating their potential therapeutic role in ocular diseases .
Mechanism of Action
The mechanism of action of Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Solubility : The planar fused-ring system of imidazo[4,5-b]pyridines (dihedral angle: 2.7° between rings) promotes π-π stacking but reduces aqueous solubility. Trifluoromethyl or bromine substituents further decrease solubility due to increased hydrophobicity .
- Stability : Methyl esters are prone to hydrolysis under basic conditions, whereas trifluoromethyl or bromine groups enhance stability against enzymatic degradation .
Biological Activity
Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate is a significant compound within the class of imidazopyridines, known for its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
This compound is synthesized through the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by cyclization. This synthetic route allows for the introduction of various substituents that can modulate its biological activity.
The compound interacts with several biological targets, influencing various cellular pathways:
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can affect the pharmacokinetics of co-administered drugs.
- Cell Signaling Pathways : this compound modulates the NF-kappa-B signaling pathway, which is vital for regulating immune responses and inflammation .
- Kinase Inhibition : The compound demonstrates significant inhibitory effects on various kinases, including Aurora A and B, with IC50 values ranging from 0.035 to 0.461 μM . This inhibition is linked to its antiproliferative effects against cancer cell lines.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. In vitro evaluations against bacterial strains such as Escherichia coli and Bacillus cereus demonstrated promising results, indicating potential applications in treating infections caused by resistant bacteria .
Antiproliferative Effects
This compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.004 – 0.046 |
| HeLa (Cervical) | 0.035 – 0.075 |
| A549 (Lung) | Not specified |
These values indicate that modifications to the compound's structure can enhance its efficacy against specific cancer types .
Anti-inflammatory Properties
The compound has also been associated with anti-inflammatory effects through its modulation of cytokine production and inhibition of inflammatory pathways, suggesting its potential in treating inflammatory diseases .
Study on Antiproliferative Activity
A study focused on the structure-activity relationship of pyridine derivatives found that methyl substitutions significantly improved the antiproliferative activity against breast cancer cell lines. The introduction of methoxy groups at specific positions led to lower IC50 values, enhancing the therapeutic potential of modified compounds .
Evaluation of Kinase Inhibition
Research involving the evaluation of this compound's kinase inhibition revealed that it effectively inhibited multiple kinases involved in cell cycle regulation. This suggests a mechanism where the compound can disrupt cancer cell proliferation by targeting key regulatory enzymes .
Q & A
Basic Synthesis: What are the standard synthetic routes for methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate?
Answer:
The compound is typically synthesized via esterification of the corresponding carboxylic acid precursor. For example, methyl esters are often prepared by reacting imidazo[4,5-b]pyridine-6-carboxylic acid with methanol under acidic (e.g., H₂SO₄) or coupling conditions (e.g., DCC/DMAP). Building block catalogues list this compound as a key intermediate, suggesting its synthesis involves straightforward functionalization of the imidazo-pyridine core . Advanced intermediates, such as brominated or nitro-substituted derivatives, may require halogenation or nitration steps prior to esterification .
Advanced Synthesis: How can cross-coupling reactions optimize substituent introduction on the imidazo[4,5-b]pyridine core?
Answer:
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) enables precise substitution at specific positions. For instance, 6-(4-nitrophenoxy) derivatives were synthesized via nucleophilic aromatic substitution, followed by coupling with aryl boronic acids to enhance antitubercular activity . Brominated intermediates (e.g., 7-bromo-3H-imidazo[4,5-b]pyridine) serve as versatile precursors for introducing diverse groups like trifluoromethyl or aryl rings . Computational modeling can guide reaction design to minimize steric hindrance and improve yields .
Structural Characterization: What techniques are critical for confirming the structure of this compound?
Answer:
- Basic Methods :
- Advanced Methods :
Biological Activity: How is the antitubercular activity of imidazo[4,5-b]pyridine derivatives evaluated?
Answer:
- Basic Screening :
- Advanced Target Identification :
Analytical Method Development: What HPLC or LC-MS conditions ensure purity and stability analysis?
Answer:
- HPLC : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a gradient of acetonitrile/0.1% formic acid in water (20%–80% over 15 min). Monitor at 254 nm for aromatic absorption .
- LC-MS : Electrospray ionization (ESI+) in positive ion mode with a Q-TOF detector. Validate degradation products (e.g., hydrolyzed carboxylic acid) under accelerated stability conditions (40°C/75% RH) .
Stability and Handling: What storage conditions prevent decomposition of this compound?
Answer:
- Basic Protocol : Store at -20°C under inert gas (N₂/Ar) in airtight containers. The ester group is prone to hydrolysis; avoid prolonged exposure to moisture .
- Advanced Degradation Studies :
Data Contradictions: How should researchers address discrepancies in bioactivity data across studies?
Answer:
- Case Example : A derivative may show potent in vitro activity (MIC < 2 µg/mL) but poor in vivo efficacy due to metabolic instability.
- Resolution Steps :
Mechanistic Studies: What computational tools elucidate the mechanism of action for imidazo[4,5-b]pyridine derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
